molecular formula C6H6N4O3 B131657 1-Methyluric acid CAS No. 708-79-2

1-Methyluric acid

Cat. No. B131657
CAS RN: 708-79-2
M. Wt: 182.14 g/mol
InChI Key: QFDRTQONISXGJA-UHFFFAOYSA-N
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Description

1-Methyluric acid (1MU) is a metabolite derived from theophylline, a compound commonly found in tea leaves and coffee beans. It is formed through the biotransformation of theophylline in the human body, specifically by an initial 3-demethylation to 1-methylxanthine (1MX) and then a rapid xanthine oxidase-mediated 8-oxidation . This compound has also been studied for its antiradical activity, where it has been found to be a better radical scavenger than its precursor, caffeine, suggesting that the antiradical activity of caffeine might be explained by the action of its metabolites, such as 1MU, rather than by its direct activity .

Synthesis Analysis

The synthesis of 1MU is not directly described in the provided papers; however, its formation as a biotransformation product in humans is well-documented. The route of formation of 1MU from theophylline has been investigated through intravenous administration of 1MX to healthy male volunteers, both with and without allopurinol treatment, which is a xanthine oxidase inhibitor . The study confirmed that 1MU is formed by the aforementioned pathway and not by demethylation of 1,3-dimethyluric acid (1,3DMU) .

Molecular Structure Analysis

While the molecular structure of 1MU is not explicitly discussed in the provided papers, its structure can be inferred based on its formation and reactivity. As a derivative of uric acid, 1MU contains a purine ring system with a methyl group at the N1 position. The studies involving its reactivity with radicals suggest that the urate anion form of 1MU is the most active species, indicating the importance of its molecular structure in its antiradical activity .

Chemical Reactions Analysis

1MU has been shown to have significant antiradical properties, particularly in aqueous solutions where it acts as a scavenger for hydroxyl and methoxy radicals. It is also predicted to moderately protect against peroxyl oxidation . The electrochemical oxidation of 1MU has been studied, revealing that it undergoes a 2e, 2H+ pH-dependent oxidation process, leading to the formation of various products depending on the pH, such as 1-methylalloxan and urea at pH 3.0, and 5-hydroxyhydantoin-5-N-methylcarbamate at pH 7.0 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1MU are closely related to its behavior as a metabolite and its antiradical activity. It is a better scavenger in aqueous solution than in nonpolar media, which suggests that its solubility and reactivity in water are significant for its biological functions . An unusual case study of a patient with kidney stones composed mainly of 1MU highlighted the potential for this compound to precipitate from urine under conditions of high caffeine intake, leading to the formation of kidney stones .

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

1-Methyluric acid has been recognized for its potential as an antioxidant. Research indicates that both uric and 1-methyluric acids exhibit significant antiradical activities, particularly in aqueous solutions. These compounds are particularly effective in scavenging hydroxyl radicals and moderately protect against peroxyl oxidation. This suggests a potential role of 1-methyluric acid in reducing oxidative stress in biological systems. Moreover, 1-methyluric acid has been observed to be a more efficient radical scavenger than its precursor, caffeine, hinting that the antioxidant properties of caffeine might be due to the action of its metabolites like 1-methyluric acid (León-Carmona & Galano, 2011).

Role in Kidney Stone Formation

An unusual case study highlighted the formation of kidney stones primarily composed of 1-methyluric acid in a patient with a history of high caffeine intake and certain medical conditions. This case sheds light on the possible mechanisms leading to the precipitation of 1-methyluric acid from urine, especially under conditions of high urinary concentrations of the compound. This study provides insights into how dietary habits and metabolic responses can lead to the formation of unique types of kidney stones (Davies et al., 2006).

Interactions and Potential Biological Implications

Studies have explored the interactions of 1-methyluric acid with other biological molecules. For instance, research on the hydrogen-bonded complexes of 1-methyluric acid with melamine revealed multiple hydrogen-bonding interactions. These findings are important for understanding the structural characterization of urinary stones, especially in cases related to the ingestion of melamine-contaminated formula. Such interactions might play a role in the formation and stability of certain types of kidney stones and can have implications for understanding the biochemistry of urinary diseases (Asami & Saigusa, 2014).

properties

IUPAC Name

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDRTQONISXGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC(=O)N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221063
Record name 1-Methyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5 mg/mL
Record name 1-Methyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methyluric acid

CAS RN

708-79-2
Record name 1-Methyluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyluric acid
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Record name 1-Methyluric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-METHYLURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
J Zaworski, E Bouderlique, D Anglicheau… - Kidney International …, 2020 - Elsevier
… made of 1-methyluric acid have been … of 1-methyluric acid.He was an avid coffee consumer (8 cups/day). During the past 40 years, 20 stones made at least partly of 1methyluric acid …
Number of citations: 7 www.sciencedirect.com
JR León-Carmona, A Galano - The Journal of Physical Chemistry …, 2011 - ACS Publications
… In addition, 1-methyluric acid is predicted to moderately protect against peroxyl oxidation, … In addition, 1-methyluric acid was found to be a better radical scavenger than its precursor, …
Number of citations: 28 pubs.acs.org
PM Davies, LD Fairbanks, K Safranow, MR Bending… - Urological …, 2006 - Springer
… Possible mechanisms leading to the precipitation of 1-methyluric acid from urine are discussed. … concentrations of 1-methyluric acid favouring the formation of 1-methyluric acid stones. …
Number of citations: 9 link.springer.com
DJ Birkett, JO Miners, J Attwood - British journal of clinical …, 1983 - Wiley Online Library
The route of formation of 1‐methyluric acid (1MU) from theophylline has been investigated by iv administration of 1‐methylxanthine (1MX) before and after allopurinol treatment and of 1,…
Number of citations: 63 bpspubs.onlinelibrary.wiley.com
LF McCoy, MB Bowen, M Xu, H Chen… - Clinical …, 2005 - academic.oup.com
The National Health and Nutrition Examination Survey (NHANES) laboratory at CDC has used a modification of methods (1, 2) with electrochemical detection for measurement of serum …
Number of citations: 22 academic.oup.com
RC Smith, JZ Gore, M McKee, H Hargis - Microchemical journal, 1988 - Elsevier
… for uric acid and N-methylated derivatives of uric acid by spectrophotometric titration, concluded that the hydrogen on N9 was the first to dissociate since uric acid, 1-methyluric acid, 3-…
Number of citations: 27 www.sciencedirect.com
RN Goyal, MS Verma, N Kumar - Bioelectrochemistry and bioenergetics, 1997 - Elsevier
… obtained as the product of oxidation of 1-methyluric acid. This difference in behaviour can … investigations of enzyme-mediated oxidations of 1-methyluric acid. However, a combination of …
Number of citations: 9 www.sciencedirect.com
HJ Kuh Kang, CK Shim - Archives of Pharmacal Research, 1994 - Springer
Plasma pharmacokinetics and renal excretion of theophylline (TP) and its metabolites were investigated in rats. Plasma concentrations of TP declined in a monoexponential manner, …
Number of citations: 5 link.springer.com
K Safranow, Z Machoy - Clinical chemistry, 2005 - academic.oup.com
… The main methylated purine in the stones was 1-methyluric acid. …
Number of citations: 28 academic.oup.com
AH Staib, S Harder, U Fuhr, C Wack - International Journal of …, 1989 - europepmc.org
… 1-methyluric acid, 1.3-dimethyluric acid and 3-methylxanthine were determined in plasma, and (except 1-methyluric acid… in the plasma and 1-methyluric acid and 3-methylxanthine were …
Number of citations: 35 europepmc.org

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